molecular formula C11H18ClNO2S B3967517 2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride

2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride

Cat. No. B3967517
M. Wt: 263.78 g/mol
InChI Key: UKDMBYDYNYLQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as etomidate or Amidate and is a general anesthetic agent that is widely used in clinical settings. It is an imidazole derivative that has a unique chemical structure and exhibits a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride involves the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It binds to the GABA-A receptor, which results in the enhancement of inhibitory neurotransmission, leading to sedation and anesthesia. It also has a rapid onset of action due to its high lipid solubility, which allows it to cross the blood-brain barrier quickly.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include sedation, anesthesia, and muscle relaxation. It also has minimal cardiovascular and respiratory effects, making it a safe anesthetic agent for patients with cardiovascular or respiratory diseases. However, it can cause adrenal suppression, which may lead to a decrease in cortisol production.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride in lab experiments include its rapid onset of action, short duration of action, and minimal cardiovascular and respiratory effects. It is also relatively easy to administer and has a low incidence of adverse effects. However, its use is limited due to its potential for adrenal suppression and its effects on the GABA-A receptor, which may affect the results of certain experiments.

Future Directions

The future directions for research on 2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride include its potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. It may also have potential applications in the treatment of certain types of cancer, as recent studies have shown that it has antitumor properties. Additionally, further research is needed to determine the long-term effects of etomidate on adrenal function and its potential for abuse.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its mechanism of action involves the modulation of GABA receptors in the central nervous system, leading to sedation and anesthesia. While it has advantages in lab experiments, its use is limited due to its potential for adrenal suppression and effects on the GABA-A receptor. Future research is needed to determine its potential applications in the treatment of neurological disorders and cancer.

Scientific Research Applications

2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It is primarily used as a general anesthetic agent due to its rapid onset of action and short duration of action. However, recent studies have also shown that etomidate has potential applications in the treatment of certain neurological disorders, such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

2-(diethylamino)ethyl thiophene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S.ClH/c1-3-12(4-2)7-8-14-11(13)10-6-5-9-15-10;/h5-6,9H,3-4,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDMBYDYNYLQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.